molecular formula C19H12BrN3O2S B8525713 2-bromo-6-(4-phenylmethoxy-1-benzofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazole

2-bromo-6-(4-phenylmethoxy-1-benzofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B8525713
M. Wt: 426.3 g/mol
InChI Key: COIOBXNSKPZVEZ-UHFFFAOYSA-N
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Description

2-bromo-6-(4-phenylmethoxy-1-benzofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazole is a complex organic compound that features a benzofuran ring, a benzyloxy group, and a bromoimidazo-thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-(4-phenylmethoxy-1-benzofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazole typically involves multiple steps, starting from commercially available precursors

    Synthesis of Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxyl group of the benzofuran under basic conditions.

    Formation of Bromoimidazo-Thiadiazole Moiety: The final step involves the formation of the bromoimidazo-thiadiazole moiety through a cyclization reaction of a suitable precursor, such as a thiosemicarbazide derivative, with a bromo-containing reagent under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzofuran derivatives with different oxidation states.

    Reduction: Reduction reactions can target the bromoimidazo-thiadiazole moiety, potentially leading to the formation of reduced imidazole or thiadiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can lead to the formation of benzofuran carboxylic acids, while substitution of the bromo group can introduce various functional groups, such as amino or thiol groups.

Scientific Research Applications

Chemistry

In chemistry, 2-bromo-6-(4-phenylmethoxy-1-benzofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with tailored electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-bromo-6-(4-phenylmethoxy-1-benzofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-(4-(Benzyloxy)benzofuran-2-yl)-2-chloroimidazo[2,1-b][1,3,4]thiadiazole: Similar structure but with a chloro group instead of a bromo group.

    6-(4-(Benzyloxy)benzofuran-2-yl)-2-iodoimidazo[2,1-b][1,3,4]thiadiazole: Similar structure but with an iodo group instead of a bromo group.

    6-(4-(Benzyloxy)benzofuran-2-yl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole: Similar structure but with a methyl group instead of a bromo group.

Uniqueness

The uniqueness of 2-bromo-6-(4-phenylmethoxy-1-benzofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromo group allows for unique substitution reactions, while the benzyloxybenzofuran moiety provides a rigid and planar structure that can interact with various molecular targets.

Properties

Molecular Formula

C19H12BrN3O2S

Molecular Weight

426.3 g/mol

IUPAC Name

2-bromo-6-(4-phenylmethoxy-1-benzofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H12BrN3O2S/c20-18-22-23-10-14(21-19(23)26-18)17-9-13-15(7-4-8-16(13)25-17)24-11-12-5-2-1-3-6-12/h1-10H,11H2

InChI Key

COIOBXNSKPZVEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(O3)C4=CN5C(=N4)SC(=N5)Br

Origin of Product

United States

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